molecular formula C8H16ClN3O2 B1396798 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride CAS No. 1332529-22-2

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride

Cat. No.: B1396798
CAS No.: 1332529-22-2
M. Wt: 221.68 g/mol
InChI Key: KDVLJNIEIFQRFE-UHFFFAOYSA-N
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Description

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride typically involves the reaction of ethoxymethyl oxadiazole with ethylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride
  • {2-[5-(Propoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride
  • {2-[5-(Butoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride

Uniqueness

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is unique due to its specific ethoxymethyl substitution on the oxadiazole ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.ClH/c1-3-12-6-8-10-7(11-13-8)4-5-9-2;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVLJNIEIFQRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-22-2
Record name 1,2,4-Oxadiazole-3-ethanamine, 5-(ethoxymethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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